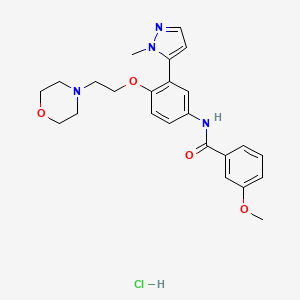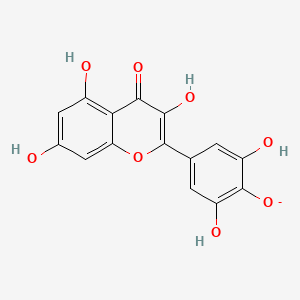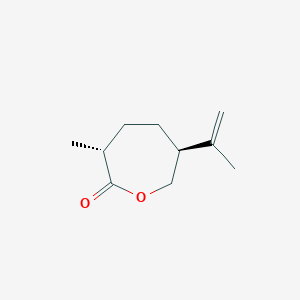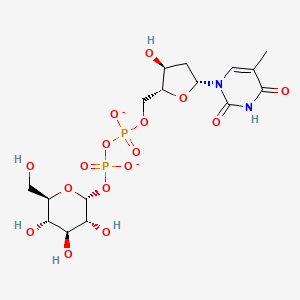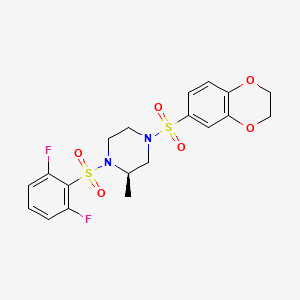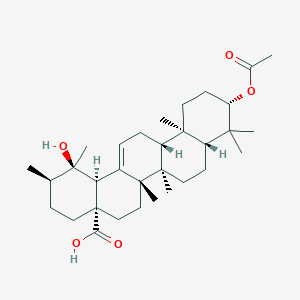
3-O-Acetylpomolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetylpomolic acid is a natural product found in Morinda citrifolia and Anaphalis margaritacea with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
3-O-Acetylpomolic acid, identified in the Peruvian medicinal plant Polylepis racemosa, has shown potential in cytotoxic applications. Research has found that this compound, along with others like pomolic acid and ursolic acid, can be cytotoxic, with pomolic acid displaying specific toxicity against M-14 melanoma and ME180 cervical carcinoma (Neto et al., 2000).
Pharmacokinetics and Metabolism
In pharmacokinetics, 3-O-Acetyloleanolic acid (OAA), a compound related to 3-O-Acetylpomolic acid, has been studied for its properties and metabolism. OAA has shown to induce apoptosis in cancer cell lines, inhibit dermatitis in murine models, and suppress inflammatory bone loss in mice. A method was developed using liquid chromatography and mass spectrometry for the simultaneous determination of OAA and its metabolite oleanolic acid in rat plasma (Kim et al., 2016).
Metabolic Engineering Applications
3-O-Acetylpomolic acid has relevance in metabolic engineering, particularly in the production of 3-Hydroxypropionic acid (3-HP), a renewable-based platform chemical. Research on Escherichia coli has focused on enhancing 3-HP production by optimizing the glycerol metabolism. This includes removing genes involved in by-product generation and optimizing regulatory factors and gene expression related to glycerol metabolism (Jung et al., 2014).
Environmental and Chemical Applications
Peracetic acid (PAA) advanced oxidation processes, potentially related to 3-O-Acetylpomolic acid derivatives, have been investigated for the degradation of aromatic organic compounds. Studies have shown that Co(II)/Co(III) can activate PAA to produce reactive radicals useful in pollutant degradation (Kim et al., 2020).
Propiedades
Nombre del producto |
3-O-Acetylpomolic acid |
|---|---|
Fórmula molecular |
C32H50O5 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19-11-16-32(26(34)35)18-17-29(6)21(25(32)31(19,8)36)9-10-23-28(5)14-13-24(37-20(2)33)27(3,4)22(28)12-15-30(23,29)7/h9,19,22-25,36H,10-18H2,1-8H3,(H,34,35)/t19-,22+,23-,24+,25-,28+,29-,30-,31-,32+/m1/s1 |
Clave InChI |
KIJYSICAJWQCER-LKZNCAPQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1(C)O)C)C(=O)O |
Sinónimos |
3-O-acetylpomolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)

